molecular formula C8H7ClN2O B2771473 2-Amino-5-chloro-3-methoxybenzonitrile CAS No. 1597172-05-8

2-Amino-5-chloro-3-methoxybenzonitrile

Cat. No.: B2771473
CAS No.: 1597172-05-8
M. Wt: 182.61
InChI Key: YRVJFPHUCOEKBZ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O. It is a substituted benzonitrile derivative, characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is of interest due to its versatile chemical structure, which allows for various modifications and derivatizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-methoxybenzonitrile typically involves multiple steps. One common method starts with the nitration of 3-methoxybenzonitrile to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves chlorination to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, biaryl compounds, and various amine derivatives .

Scientific Research Applications

2-Amino-5-chloro-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzonitrile
  • 2-Amino-5-chloro-3-methoxybenzoic acid
  • 2-Amino-5-chloro-3-methylbenzoic acid

Uniqueness

2-Amino-5-chloro-3-methoxybenzonitrile is unique due to the presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the benzene ring. This combination allows for unique reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-5-chloro-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJFPHUCOEKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597172-05-8
Record name 2-amino-5-chloro-3-methoxybenzonitrile
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